molecular formula C26H26N2O2 B2491459 2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone CAS No. 1210890-74-6

2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone

Cat. No.: B2491459
CAS No.: 1210890-74-6
M. Wt: 398.506
InChI Key: QYAKSBAZODUTRA-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a complex organic compound that features a naphthalene ring, a piperazine ring, and a phenylcyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the ethanone group.

    Cyclopropanation: The phenyl group is cyclopropanated using reagents such as diazomethane.

    Piperazine Coupling: The cyclopropane derivative is coupled with piperazine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

    Biological Studies: Investigation of its biological activity and interactions with various biomolecules.

    Industrial Applications: Use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene and piperazine rings may play a role in binding to these targets, while the phenylcyclopropane moiety may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)propanone
  • 2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)butanone

Uniqueness

The unique combination of the naphthalene ring, piperazine ring, and phenylcyclopropane moiety in 2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone distinguishes it from other similar compounds

Properties

IUPAC Name

2-naphthalen-1-yl-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c29-25(17-21-11-6-10-19-9-4-5-12-22(19)21)27-13-15-28(16-14-27)26(30)24-18-23(24)20-7-2-1-3-8-20/h1-12,23-24H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAKSBAZODUTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC3=CC=CC=C32)C(=O)C4CC4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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